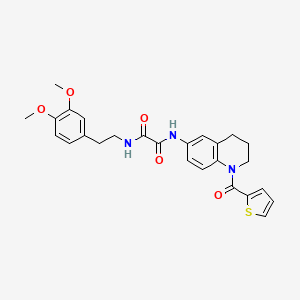

N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-33-21-10-7-17(15-22(21)34-2)11-12-27-24(30)25(31)28-19-8-9-20-18(16-19)5-3-13-29(20)26(32)23-6-4-14-35-23/h4,6-10,14-16H,3,5,11-13H2,1-2H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCCRCOEDNGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What synthetic strategies are recommended for preparing N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide?

- Methodological Answer : The synthesis typically involves coupling the 3,4-dimethoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine intermediates via oxalyl chloride or oxalate ester. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or THF under nitrogen .

- Purification : Employ silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .

- Intermediate synthesis : The thiophene-carbonyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks: δ 6.8–7.3 ppm (aromatic protons from tetrahydroquinoline and phenethyl groups), δ 3.7–3.9 ppm (methoxy groups), and δ 2.5–3.5 ppm (tetrahydroquinoline CH₂ groups) .

- Mass Spectrometry : ESI-MS should display the molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., ~500–550 g/mol) .

- HPLC : Use a C18 column (UV detection at 254 nm) to confirm purity and retention time consistency .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer :

- Enzyme inhibition : Test against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) using radioactive or fluorometric assays .

- Cell viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–100 μM concentrations .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or alkyl groups) and compare IC₅₀ values .

- Scaffold hopping : Replace the tetrahydroquinoline core with isoquinoline or indole derivatives to assess target selectivity .

- Bioisosteric replacement : Substitute the thiophene-carbonyl group with furan or pyridine analogs to improve metabolic stability .

Q. What computational approaches predict target interaction mechanisms?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or GOLD to model binding poses in NOS or kinase active sites. Focus on hydrogen bonding with oxalamide carbonyls and π-π stacking with aromatic residues .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical binding residues .

- ADMET prediction : Utilize SwissADME or ADMETlab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays at 8–10 concentrations (0.1–100 μM) in triplicate to confirm potency trends .

- Orthogonal assays : Compare enzyme inhibition (e.g., NOS) with cellular readouts (e.g., NO production in RAW264.7 macrophages) to rule off-target effects .

- Batch variability : Characterize compound purity (HPLC) and solubility (DLS) for each experimental batch .

Q. How to design in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .

- Parameters : Calculate AUC₀–24, Cmax, Tmax, and bioavailability. Note high plasma protein binding (common for lipophilic oxalamides) .

- Formulation : Use 10% DMSO/90% PEG-400 for IV or 0.5% methylcellulose for oral dosing to enhance solubility .

Q. How to assess compound stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 h. Monitor degradation via HPLC-MS; expect oxalamide hydrolysis at acidic pH .

- Plasma stability : Incubate in human plasma (37°C, 1–6 h). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS .

- Light sensitivity : Store in amber vials under argon; UV-vis spectroscopy tracks photodegradation (λmax ~300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.